
Uridine, 5-(2-amino-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-(2-amino-2-oxoethyl)-, also known as a purine nucleoside analogue, is a compound with significant biological and chemical importance. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-(2-amino-2-oxoethyl)- involves several stepsThis process typically involves the use of specific reagents and catalysts to achieve the desired modification .
Industrial Production Methods
Industrial production of Uridine, 5-(2-amino-2-oxoethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated systems and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-(2-amino-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Uridine, 5-(2-amino-2-oxoethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and potential use in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Uridine, 5-(2-amino-2-oxoethyl)- involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Uridine, 5-(2-amino-2-oxoethyl)- include other purine nucleoside analogues such as:
- Fludarabine
- Cladribine
- Pentostatin
Uniqueness
What sets Uridine, 5-(2-amino-2-oxoethyl)- apart from these similar compounds is its specific modification at the 5-position, which enhances its anticancer activity and specificity for certain types of cancer cells .
Properties
Molecular Formula |
C11H17N3O7 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]acetamide |
InChI |
InChI=1S/C11H17N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h4-5,7-8,10,15,17-18H,1-3H2,(H2,12,16)(H,13,19,20)/t4?,5-,7-,8-,10-/m1/s1 |
InChI Key |
FBSFBPYXRRYOED-ZZRBTMBGSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


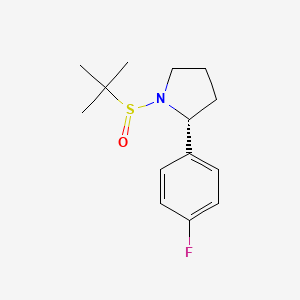
![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)

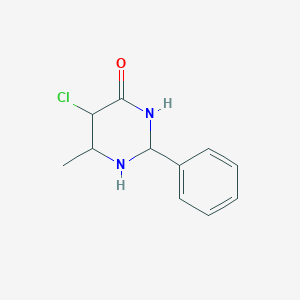
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
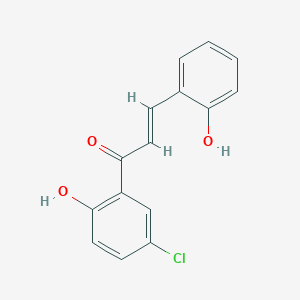
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
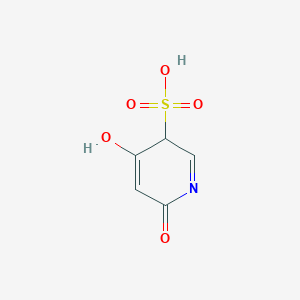
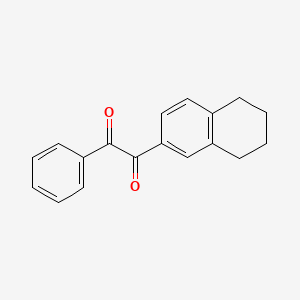
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
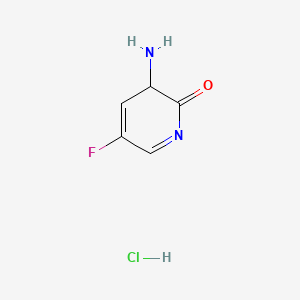
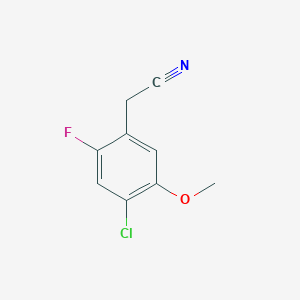
![(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
